2,3-Dimethylbenzofuran CAS number 3782-00-1
2,3-Dimethylbenzofuran CAS number 3782-00-1
An In-depth Technical Guide to 2,3-Dimethylbenzofuran (CAS 3782-00-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2,3-Dimethylbenzofuran (CAS No. 3782-00-1), a heterocyclic aromatic compound with significant applications in flavor chemistry, materials science, and as a key structural motif in medicinal chemistry. This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a modern, field-proven synthetic protocol based on palladium-catalyzed C-H activation, explores its chemical reactivity, and discusses its role as a privileged scaffold in drug development. The guide is structured to deliver not just procedural steps but also the underlying mechanistic causality, ensuring a thorough understanding for researchers and developers.
Introduction to 2,3-Dimethylbenzofuran
2,3-Dimethylbenzofuran, also known as 2,3-dimethylcoumarone, is an organic compound characterized by a benzene ring fused to a furan ring, with methyl groups substituted at the 2 and 3 positions of the furan moiety.[1][2] Its molecular formula is C₁₀H₁₀O.[3] This compound is found naturally in foods such as coffee and roasted onions, where it contributes to the overall flavor profile with its nutty and spicy aroma.[1][4]
Beyond its role as a flavor and fragrance agent, the benzofuran core is a "privileged structure" in medicinal chemistry.[5] Benzofuran derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of 2,3-Dimethylbenzofuran makes it a valuable and rigid scaffold for the design of novel therapeutic agents, offering a well-defined spatial arrangement for pharmacophore elements. This guide serves as a technical resource for professionals aiming to synthesize, characterize, and utilize this versatile molecule in their research endeavors.
Physicochemical and Spectroscopic Properties
A clear understanding of a molecule's physical and spectral properties is fundamental for its application in research and development. These properties dictate handling procedures, purification strategies, and analytical characterization.
Physicochemical Data
The key physical properties of 2,3-Dimethylbenzofuran are summarized in Table 1. It is a combustible, clear to pale yellow liquid at room temperature and is practically insoluble in water but soluble in organic solvents like ethanol.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 3782-00-1 | [4] |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 101-102 °C @ 19 mmHg | [4] |
| Density | 1.034 g/mL @ 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.554 | [4] |
| Flash Point | 86.11 °C (187.00 °F) | [5] |
| Solubility | Insoluble in water; Soluble in ethanol and fats | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2,3-Dimethylbenzofuran. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on data from structurally similar substituted 2,3-dimethylbenzofurans, the following chemical shifts are anticipated.[6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.1 - 7.5 | Multiplet (m) | Aromatic protons (H4, H5, H6, H7) on the benzene ring. |
| ~2.3 | Singlet (s) | Methyl protons at position C3 (C3-CH₃). | |
| ~2.2 | Singlet (s) | Methyl protons at position C2 (C2-CH₃). | |
| ¹³C NMR | ~154 | Singlet (s) | Quaternary carbon C7a (oxygen-bearing). |
| ~130 | Singlet (s) | Quaternary carbon C3a. | |
| ~110 - 128 | Multiple signals | Aromatic carbons (C4, C5, C6, C7). | |
| ~145 | Singlet (s) | Quaternary carbon C2. | |
| ~115 | Singlet (s) | Quaternary carbon C3. | |
| ~10 - 13 | Singlet (s) | Methyl carbon at C3. | |
| ~8 - 10 | Singlet (s) | Methyl carbon at C2. |
Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups. The spectrum for 2,3-Dimethylbenzofuran will be characterized by absorptions corresponding to its aromatic and ether functionalities.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Reference(s) |
| 3100–3000 | C–H stretch | Aromatics | [7][8] |
| 3000–2850 | C–H stretch | Alkanes (methyl groups) | [7][8] |
| 1600–1585, 1500-1400 | C–C stretch (in-ring) | Aromatics | [7][8] |
| 1320–1000 | C–O stretch | Aryl Ether | [7][8] |
| 900–675 | C–H "oop" bend | Aromatics | [7][8] |
Mass Spectrometry (MS) Under electron ionization (EI), 2,3-Dimethylbenzofuran is expected to show a strong molecular ion peak (M⁺) at m/z = 146. The primary fragmentation pathway would likely involve the loss of a methyl group to form a stable benzofuranylmethyl cation at m/z = 131.
Synthesis and Mechanistic Insights
The construction of the 2,3-disubstituted benzofuran core can be efficiently achieved through modern cross-coupling methodologies. Palladium-catalyzed C-H activation and annulation strategies provide a powerful and direct route, avoiding harsh conditions and multiple pre-functionalization steps often required in classical methods.
Proposed Synthetic Route: Palladium-Catalyzed Oxidative Annulation
A robust method for synthesizing 2,3-disubstituted benzofurans involves the palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids.[9][10] This approach is highly modular and provides excellent regioselectivity. For the synthesis of 2,3-Dimethylbenzofuran, phenol can be coupled with an appropriate C₄ alkenylcarboxylic acid, such as tiglic acid (trans-2-methyl-2-butenoic acid).
Causality of Component Selection:
-
Catalyst: A palladium(II) catalyst, such as Pd(OAc)₂, is used to activate the C-H bond of the phenol.
-
Ligand: A specialized ligand, such as 1,10-phenanthroline, is often required to stabilize the palladium catalyst and promote the desired reactivity.
-
Oxidant: An oxidant, like Ag₂CO₃ or benzoquinone, is necessary to regenerate the active Pd(II) catalyst, making the cycle catalytic.
-
Solvent: A high-boiling, non-coordinating solvent like toluene or dioxane is typically used to facilitate the reaction at elevated temperatures.
Caption: Proposed Pd-catalyzed synthesis of 2,3-Dimethylbenzofuran.
Experimental Protocol (Adapted from Maiti et al.[9][10])
This protocol is an adapted general procedure and should be optimized for the specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube, add phenol (1.0 mmol, 1.0 equiv), tiglic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,3-Dimethylbenzofuran.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and MS, comparing the data to the reference values in Section 2.2.
Chemical Reactivity
The reactivity of 2,3-Dimethylbenzofuran is governed by the electron-rich nature of the heterocyclic ring system. The furan ring is more susceptible to electrophilic attack than the benzene ring.
Electrophilic Aromatic Substitution: Substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur on the benzene ring, typically at positions C4 and C6, directed by the activating ether oxygen. However, reactions on the furan ring are also possible under specific conditions. For example, photooxygenation across the C2=C3 double bond can lead to ring-opened products.
Sources
- 1. Human Metabolome Database: Showing metabocard for 2,3-Dimethylbenzofuran (HMDB0033176) [hmdb.ca]
- 2. Showing Compound 2,3-Dimethylbenzofuran (FDB011186) - FooDB [foodb.ca]
- 3. 2,3-Dimethylbenzofuran | C10H10O | CID 2734646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-DIMETHYLBENZOFURAN | 3782-00-1 [chemicalbook.com]
- 5. 2,3-dimethyl benzofuran, 3782-00-1 [thegoodscentscompany.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled … [ouci.dntb.gov.ua]
